methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Physicochemical Properties Lipophilicity Structural Comparison

This specific 1-methyl-3-phenyl substituted pyrazole ester ensures tautomeric homogeneity absent in generic analogs. Its phenyl ring provides essential π-stacking for antifungal SAR studies, while the methyl ester enables mild hydrolysis to the carboxylic acid. XLogP 1.7 & TPSA 44.1 Ų predict favorable foliar uptake in agrochemical development. Do not substitute with generic pyrazole-4-carboxylates.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 90145-22-5
Cat. No. B13335683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
CAS90145-22-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C12H12N2O2/c1-14-8-10(12(15)16-2)11(13-14)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyNYZZVWOWZZWLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 90145-22-5): Procurement-Focused Overview of a Versatile Pyrazole Intermediate


Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS 90145-22-5) is a pyrazole-based ester compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . It is characterized by a 1-methyl-3-phenyl substitution pattern on the pyrazole core and a methyl ester group at the 4-position, yielding calculated properties including an XlogP of 1.7, a topological polar surface area of 44.1 Ų, and 3 rotatable bonds . This compound serves as a key intermediate in medicinal chemistry and agrochemical research, where its ester functionality enables facile hydrolysis to the corresponding carboxylic acid or transesterification for further derivatization . Its structural features position it within the broader class of 1,3,4-trisubstituted pyrazoles, a scaffold frequently employed in the development of antimicrobial agents and fungicides [1].

Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 90145-22-5): Why In-Class Analogs Cannot Be Casually Interchanged


Despite the abundance of pyrazole-4-carboxylate esters available as research intermediates, methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS 90145-22-5) occupies a specific substitution space that is not trivially interchangeable with close analogs. The 3-phenyl group introduces a distinct steric and electronic profile compared to 3-alkyl or 3-hydrogen derivatives, influencing both reactivity and the properties of downstream products [1]. Furthermore, the 1-methyl substitution locks the tautomeric equilibrium, ensuring a single chemical species under ambient conditions, unlike unsubstituted pyrazoles that exist as mixtures of 1H- and 2H-tautomers [2]. Substituting with a generic pyrazole-4-carboxylate, such as methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9), would forfeit these structural features, potentially compromising the synthetic route or the biological activity profile of the final target molecule. The following evidence guide details the quantifiable distinctions that justify a deliberate procurement choice for this specific CAS registry number.

Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 90145-22-5): Quantitative Differentiation Evidence for Scientific Procurement


Physicochemical Property Comparison: Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate vs. Methyl 1H-Pyrazole-4-Carboxylate

Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate exhibits substantially higher lipophilicity and a larger topological polar surface area compared to the simpler analog methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) . This difference is driven by the 3-phenyl substitution, which increases both molecular weight and hydrophobicity. The calculated XlogP for the target compound is 1.7, whereas the unsubstituted analog has an XlogP of approximately 0.2 [1]. The topological polar surface area (TPSA) is 44.1 Ų for the target compound, compared to 55.1 Ų for the simpler analog [1][2].

Physicochemical Properties Lipophilicity Structural Comparison

Structural Confirmation: X-ray Crystallography Establishes Unambiguous Tautomeric Form for 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate Derivatives

The 1-methyl substitution on the pyrazole ring eliminates the tautomeric ambiguity common to unsubstituted pyrazoles. The first X-ray crystal structure reported for the family of microbicidal 1H-pyrazole-4-carboxylates, which includes close analogs of methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, confirms the 1H-tautomeric form and the planarity of the pyrazole core [1]. In contrast, unsubstituted pyrazole-4-carboxylates, such as methyl 1H-pyrazole-4-carboxylate, exist as a mixture of 1H- and 2H-tautomers in solution, which can complicate reaction selectivity and biological interpretation [2].

X-ray Crystallography Tautomerism Structural Biology

Antimicrobial Activity: Class-Level Potency of 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate Derivatives Against Plant Pathogenic Fungi

While direct MIC data for methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS 90145-22-5) is not publicly available, a systematic SAR study of 1H-pyrazole carboxylates revealed that derivatives bearing a 3-aryl substituent (such as phenyl) and a 1-methyl group exhibit significant inhibition of mycelial growth in plant pathogenic fungi [1]. The study reported that certain 1H-pyrazole-4-carboxylate analogs achieved >50% growth inhibition of Fusarium oxysporum and Rhizoctonia solani at concentrations of 100-200 µg/mL [1]. This class-level activity profile is distinct from that of 3-alkyl or 3-hydrogen pyrazole-4-carboxylates, which generally show lower antifungal potency [2].

Antifungal Activity Agricultural Chemistry Mycelial Growth Inhibition

Synthetic Utility: Optimized Ester Functionality Enables Direct Derivatization to Carboxylic Acid and Amide Pharmacophores

The methyl ester group at the 4-position provides a clean and quantitative handle for further functionalization. Hydrolysis under mild basic conditions (e.g., LiOH in THF/H2O) converts methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid in >90% yield [1]. This contrasts with ethyl or tert-butyl ester analogs, which require more forcing conditions or acid-labile protecting groups [2]. The resulting carboxylic acid is a key intermediate for amide coupling, a common motif in bioactive pyrazole derivatives [3].

Synthetic Intermediate Derivatization Medicinal Chemistry

Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 90145-22-5): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Scenario 1: Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

When designing a focused library of pyrazole-based antifungal agents, the 3-phenyl substituent is a key pharmacophoric element. The class-level evidence shows that 3-aryl-1-methyl-1H-pyrazole-4-carboxylates possess superior mycelial growth inhibition compared to 3-alkyl analogs [1]. Procuring methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS 90145-22-5) ensures that the SAR series accurately reflects the contribution of the phenyl ring. Substituting with a generic methyl 1H-pyrazole-4-carboxylate would introduce a confounding tautomeric variable and eliminate the aromatic π-stacking potential of the phenyl group, potentially obscuring true structure-activity relationships .

Scenario 2: Synthesis of Amide-Containing Bioactive Molecules via Carboxylic Acid Intermediate

For projects requiring the incorporation of a pyrazole carboxylic acid moiety into a larger molecular framework (e.g., via amide bond formation), the methyl ester of this compound provides an efficient synthetic route. The methyl ester is readily hydrolyzed to the free acid under mild conditions, as described in class-level synthetic protocols [1]. This avoids the need for harsh acidic deprotection required by tert-butyl esters or the slower kinetics of ethyl esters. Researchers seeking a robust, high-yielding intermediate for parallel synthesis or scale-up should prioritize this methyl ester over alternative esters to streamline their workflow .

Scenario 3: Development of Agrochemical Fungicides Based on Pyrazole-4-Carboxamide Scaffolds

The 3-phenylpyrazole core is a privileged substructure in numerous fungicidal patents [1]. Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate serves as a direct precursor to pyrazole-4-carboxamides, a class of compounds with demonstrated utility in crop protection. The compound's physicochemical properties (XlogP = 1.7, TPSA = 44.1 Ų) predict favorable foliar uptake and translocation characteristics . Using this specific intermediate, rather than a less lipophilic analog, may improve the physicochemical profile of the final fungicidal candidate, potentially enhancing its bioavailability and efficacy in field applications [2].

Scenario 4: Computational Chemistry and Molecular Modeling Studies Requiring an Unambiguous Ligand Structure

Accurate molecular docking and QSAR modeling depend on well-defined ligand geometries. The X-ray crystallographic data for related 1H-pyrazole-4-carboxylates confirms the planar geometry and specific tautomeric state of the 1-methyl-3-aryl substituted core [1]. This structural clarity reduces the uncertainty in docking poses and binding energy calculations compared to unsubstituted pyrazole analogs, which exist as tautomeric mixtures . For computational chemists building predictive models for target engagement, methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate provides a reliable structural input, minimizing computational artifacts and improving the accuracy of virtual screening campaigns.

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